BenchChemオンラインストアへようこそ!

3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Anticancer Chromeno[2,3-d]pyrimidine Cytotoxicity

This chromeno[2,3-d]pyrimidine-4,5-dione features a unique 7-chloro / 3-butyl / 2-(4-methoxyphenyl) pattern not found in any disclosed analog series with quantitative data. Class-level evidence shows anticancer activity (IC50 1.7–4.3 µM), antimicrobial effects, and NF-κB inhibition. Procure for:
• Diversity-oriented oncology screening (unique chemotype versus kinase libraries)
• NF-κB pathway inhibition studies (US Patent 11,266,648 class)
• Medicinal chemistry optimization against drug-resistant strains

Critical Differentiation: Steep SAR in this scaffold means that the 7-Cl/3-butyl/4-MeO-Ph vector likely imparts divergent potency, solubility, and target engagement. Selecting a scaffold-similar analog does not substitute for this exact substitution pattern.

Molecular Formula C22H19ClN2O4
Molecular Weight 410.85
CAS No. 883953-24-0
Cat. No. B2912301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883953-24-0
Molecular FormulaC22H19ClN2O4
Molecular Weight410.85
Structural Identifiers
SMILESCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H19ClN2O4/c1-3-4-11-25-20(13-5-8-15(28-2)9-6-13)24-21-18(22(25)27)19(26)16-12-14(23)7-10-17(16)29-21/h5-10,12H,3-4,11H2,1-2H3
InChIKeyPWYQHDCXEPLRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-24-0): Chemical Identity and Scaffold-Based Procurement Context


The compound 3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-24-0) is a fully synthetic heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class . Its molecular formula is C22H19ClN2O4 with a molecular weight of 410.85 g/mol, and it features a characteristic fused chromene–pyrimidine dione core bearing a 3-butyl substituent, a 7-chloro group, and a 2-(4-methoxyphenyl) ring . This scaffold class has been independently associated with anticancer, antimicrobial, and NF-κB inhibitory activities in primary research and patent literature [1][2][3]. No target-specific biological data have been publicly disclosed for this exact compound as of the knowledge cutoff, placing all procurement decisions within the context of scaffold-level evidence and the unique substitution pattern.

Why 3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Cannot Be Replaced by a Random Chromeno[2,3-d]pyrimidine Analog


Chromeno[2,3-d]pyrimidine derivatives exhibit steep structure–activity relationships (SAR) wherein even minor substituent changes (e.g., replacement of 7-Cl with Br or OMe, or alteration of the N3-alkyl chain) can shift potency by orders of magnitude or completely invert target selectivity [1][2]. The specific combination of a 3-butyl chain, a 7-chloro electron-withdrawing group, and a 2-(4-methoxyphenyl) lipophilic aromatic ring found in CAS 883953-24-0 is absent from all publicly disclosed analog series with quantitative biological data [1][2][3]. Consequently, a procurement decision based solely on scaffold similarity—without considering the unique substitution vector—carries a high risk of obtaining a compound with divergent biological performance, solubility, or target engagement profile. The quantitative evidence below, although class-level due to the absence of direct comparative data for this specific compound, illustrates the magnitude of activity variation achievable within the chromeno[2,3-d]pyrimidine family.

Quantitative Differentiation Evidence for 3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-24-0) Relative to Class Analogs


Anticancer Potency Range of Chromeno[2,3-d]pyrimidine Scaffolds in Human Cancer Cell Lines

No direct anticancer data exist for CAS 883953-24-0. However, closely related chromeno[2,3-d]pyrimidine derivatives evaluated under identical assay conditions demonstrate IC50 values ranging from low micromolar (IC50 = 1.7–4.3 µM) against A549, MCF-7, and HepG2 cancer cell lines to sub-micromolar activity in select analogs [1], with some compounds surpassing the reference drug doxorubicin against HT-29 colon cancer cells [2]. This class-level evidence indicates that the chromeno[2,3-d]pyrimidine scaffold is capable of potent anticancer activity, but the exact potency of the target compound remains uncharacterized.

Anticancer Chromeno[2,3-d]pyrimidine Cytotoxicity

Antimicrobial Spectrum of Chromeno[2,3-d]pyrimidine Derivatives by Disc Diffusion

In the absence of target-specific antimicrobial data for CAS 883953-24-0, class-level evidence from the chromeno[2,3-d]pyrimidine series demonstrates moderate to good antibacterial and antifungal activities against Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus flavus, and Candida albicans when tested by the disc diffusion method [1]. The zone of inhibition values vary with substituent identity, confirming that the 7-chloro and 4-methoxyphenyl groups present in the target compound could influence the antimicrobial profile relative to unsubstituted or differently substituted analogs.

Antimicrobial Chromeno[2,3-d]pyrimidine Disc diffusion

NF-κB Inhibitory Potential of Substituted Chromeno[2,3-d]pyrimidines

A granted US patent (US 11,266,648) explicitly claims substituted chromeno[2,3-d]pyrimidines as NF-κB inhibitors, with the generic formula encompassing the substitution pattern of CAS 883953-24-0 [1]. While the patent does not disclose IC50 values for individual compounds, the structural inclusion of 7-chloro and 2-(4-methoxyphenyl) moieties within the claimed chemical space suggests that the target compound may possess NF-κB modulatory activity. By comparison, many non-chromeno NF-κB inhibitors (e.g., BAY 11-7082) show micromolar IC50 values in cellular assays.

NF-κB inhibition Chromeno[2,3-d]pyrimidine Anti-inflammatory

In Vivo Tumor Growth Inhibition by Chromeno[2,3-d]pyrimidinones in Triple-Negative Breast Cancer Models

A 2024 study of structurally related chromeno[2,3-d]pyrimidinone derivatives identified two compounds with low micromolar IC50 values against triple-negative breast cancer (TNBC) cell lines, which also induced cell cycle arrest, apoptosis, and significant tumor regression in the chick chorioallantoic membrane (CAM) in vivo model after 4 days of treatment . The target compound CAS 883953-24-0 shares the same core scaffold but differs in the N3 and C2 substituents; thus, while its in vivo efficacy is untested, the class precedent supports its evaluation in TNBC xenograft or CAM models.

Triple-negative breast cancer Chromeno[2,3-d]pyrimidinone In vivo efficacy

Recommended Procurement and Application Scenarios for 3-Butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-24-0)


Oncology Screening Library Enrichment

Given the demonstrated cytotoxic activity of chromeno[2,3-d]pyrimidine analogs against multiple cancer cell lines (IC50 = 1.7–4.3 µM) [1] and their ability to surpass doxorubicin in HT-29 colon cancer models [2], this compound is suitable for inclusion in diversity-oriented oncology screening decks. Its unique 7-chloro/4-methoxyphenyl/3-butyl substitution pattern offers a distinct chemotype not represented in typical kinase-focused libraries.

NF-κB Pathway Probe Development

The compound falls within the generic structure claimed in US Patent 11,266,648 for chromeno[2,3-d]pyrimidine NF-κB inhibitors [1]. Procurement is warranted for laboratories investigating NF-κB-mediated inflammation or cancer, with the goal of establishing structure–activity relationships through empirical IC50 determination in NF-κB reporter assays.

Antimicrobial Resistance Screening

Chromeno[2,3-d]pyrimidine derivatives exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi [1]. This compound can serve as a starting point for medicinal chemistry optimization against drug-resistant strains, where its halogen and methoxy substituents may enhance membrane permeability or target binding.

Triple-Negative Breast Cancer Lead Optimization

Structurally related chromeno[2,3-d]pyrimidinones have shown in vivo tumor regression in TNBC CAM models [1]. Procuring CAS 883953-24-0 enables comparative evaluation of the impact of N3-butyl and C2-(4-methoxyphenyl) groups on antiproliferative activity, apoptosis induction, and in vivo tolerability.

Quote Request

Request a Quote for 3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.